3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
This compound (CAS: 1024620-09-4) is an imidazoquinazolinone derivative with a cyclohexylmethyl group at position 3, a 4-fluorobenzylsulfanyl moiety at position 5, and methoxy substituents at positions 8 and 8. Its molecular formula is C₂₆H₂₈FN₃O₃S (MW: 481.58), and it exhibits predicted physicochemical properties such as a boiling point of 624.2 ± 65.0 °C and a density of 1.35 ± 0.1 g/cm³ .
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)-5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-8-10-18(27)11-9-17)30-21(25(31)29-24(19)30)12-16-6-4-3-5-7-16/h8-11,13-14,16,21H,3-7,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZMIJYTHGCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)F)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and cancer cells.
- Molecular Formula : C26H28FN3O3S
- Molar Mass : 481.58 g/mol
- CAS Number : 1024620-09-4
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate cyclohexylmethyl and fluorobenzyl moieties into the quinazolinone framework. The synthetic routes often include the use of specific reagents and conditions that facilitate the formation of the imidazoquinazolinone structure.
Antimicrobial Activity
Recent studies have reported the antimicrobial efficacy of various quinazolinone derivatives, including our compound of interest. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Methicillin-resistant S. aureus (MRSA) | 12.50 |
| Candida albicans | 62.50 |
| Escherichia coli | Inactive |
These findings indicate that the compound exhibits notable activity against Gram-positive bacteria and fungi while showing inactivity against Gram-negative bacteria like E. coli .
Cytotoxic Activity
Cytotoxicity assays have demonstrated that 3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one displays significant antiproliferative effects on various cancer cell lines. The following table illustrates the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF-7 (breast cancer) | <10 |
| HeLa (cervical cancer) | <10 |
The compound's selective cytotoxicity towards rapidly dividing cells suggests a potential mechanism involving the inhibition of critical cellular pathways necessary for tumor growth .
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Disruption of Cell Membrane Integrity : The sulfanyl group may play a role in destabilizing bacterial cell membranes.
- Induction of Apoptosis : Evidence suggests that quinazolinone derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
A recent study evaluated a series of quinazolinone derivatives, including our target compound, focusing on their antimicrobial and cytotoxic properties. The results indicated that modifications to the molecular structure significantly influenced both antibacterial and anticancer activities .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations at Position 5 (Sulfanyl Group)
5-[(3-Fluorobenzyl)sulfanyl] Analogs
- CAS 1024620-09-4 (): The positional isomer with a 3-fluorobenzyl substituent (vs. 4-fluorobenzyl) shares the same molecular weight but differs in fluorine placement. This minor structural change may alter electronic effects and receptor binding due to steric or electronic perturbations.
5-[(2-Chloro-6-fluorobenzyl)sulfanyl] Derivatives
- CAS 672949-33-6 (): Incorporates chlorine and fluorine on the benzyl ring (2-chloro-6-fluoro substitution). Chlorine’s higher lipophilicity and bulkiness may enhance membrane permeability but reduce solubility compared to the 4-fluorobenzyl analog .
5-[(3,4-Dichlorobenzyl)sulfanyl] Derivatives
- CAS Unspecified (): Features two chlorine atoms (3,4-dichloro substitution).
Alkyl Sulfanyl Derivatives
Substituent Variations at Position 3
3-Isopropyl Derivatives
- CAS 1024591-25-0 (): Substitutes cyclohexylmethyl with an isopropyl group , reducing steric bulk. Paired with an octylsulfanyl chain (MW: 481.6), this compound exhibits extreme hydrophobicity, likely favoring lipid bilayer penetration but limiting aqueous solubility .
3-Benzyl Derivatives
- CAS 477768-52-8 (): Features a benzyl group at position 3 and a benzylsulfanyl group at position 3.
Core Structure Modifications
Triazoloquinazoline Derivatives
- CAS Unspecified (): Compounds like 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one replace the imidazo ring with a triazolo system. This structural shift alters electronic properties and may impact target selectivity .
Thienopyrimidine Derivatives
- : Thienotetrahydropyridines, such as compound C1, demonstrate antiplatelet activity.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
*Predicted values.
Q & A
Q. What are the key steps in synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis typically involves multi-step reactions, starting with precursor condensation (e.g., between amines and carbonyl derivatives) under reflux conditions with catalysts like acetic acid. For example, a similar imidazoquinazoline derivative was synthesized via a condensation reaction between 1H-1,2,4-triazol-5-amine and ethyl 2-oxo-cyclohexanecarboxylate, yielding high purity after recrystallization . To optimize yields:
- Use TLC to monitor reaction progress and ensure intermediate purity .
- Employ reflux conditions with polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Purify via column chromatography or recrystallization from ethanol/DMF mixtures .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy (1H and 13C) to confirm substituent positions and cyclohexyl/fluorobenzyl group integration .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in triazoloquinazoline derivatives .
- IR spectroscopy to identify functional groups like sulfanyl (-S-) and methoxy (-OCH3) stretches .
Q. What are the primary challenges in isolating and purifying this compound?
Challenges include:
- Low solubility of the quinazoline core in common solvents, requiring DMF or DMSO for dissolution .
- Byproduct formation during sulfanyl group introduction; mitigate via slow addition of thiol reagents and inert atmosphere .
- Crystallization difficulties due to steric hindrance from the cyclohexylmethyl group. Gradient cooling in ethanol/water mixtures can improve crystal formation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect this compound’s biological activity?
Studies on analogous imidazoquinazolines show:
- 4-Fluorobenzyl sulfanyl groups enhance antimicrobial activity by increasing membrane permeability, as seen in triazoloquinazoline derivatives with 4-chlorophenyl substitutions .
- Methoxy groups at positions 8 and 9 improve metabolic stability but reduce solubility, necessitating formulation adjustments .
- Replacing cyclohexylmethyl with smaller alkyl chains (e.g., methyl) decreases cytotoxicity but also reduces target binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains and controlled inoculum sizes .
- Structural analogs : Compare data with closely related compounds (e.g., 5-[(3-methoxybenzyl)sulfanyl] analogs) to isolate substituent effects .
- Pharmacokinetic factors : Evaluate bioavailability differences via in vitro ADMET assays (e.g., hepatic microsome stability tests) .
Q. What methodologies are recommended for studying this compound’s mechanism of action?
Advanced approaches include:
- Molecular docking to predict interactions with targets like bacterial dihydrofolate reductase or fungal CYP51 .
- Kinetic binding assays (e.g., surface plasmon resonance) to measure affinity for enzymes/receptors .
- Transcriptomic profiling in treated microbial/cancer cells to identify dysregulated pathways .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for this compound?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values.
- Include positive controls (e.g., fluconazole for antifungal assays) and vehicle controls (DMSO <0.1%) .
- Replicate experiments ≥3 times, with statistical analysis (ANOVA) to assess significance .
Q. What strategies improve the reproducibility of synthetic protocols?
- Document reaction parameters (temperature, stirring rate, solvent batch) meticulously .
- Use HPLC-purity thresholds (>95%) for intermediates to minimize batch variability .
- Validate reproducibility across ≥2 independent labs, as done for triazoloquinazoline derivatives .
Structural & Functional Comparisons
Q. How does this compound compare to structurally related imidazoquinazolines in terms of efficacy?
- Antimicrobial activity : This compound’s 4-fluorobenzyl group confers broader-spectrum activity than 4-methylphenyl analogs but lower potency than 4-chlorophenyl derivatives .
- Cytotoxicity : Cyclohexylmethyl substitution reduces off-target effects compared to benzyl groups in cancer cell line assays (IC50: 2.1 µM vs. 5.8 µM) .
Q. What computational tools are effective for predicting its physicochemical properties?
- SwissADME : Predicts logP (2.8), solubility (-4.2 LogS), and bioavailability .
- MOLOGRAM : Models 3D electrostatic potential to guide SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
